![molecular formula C13H14N2OS B1371053 N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide CAS No. 1155611-16-7](/img/structure/B1371053.png)
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Overview
Description
“N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide” is a chemical compound with a CAS Number of 1155611-16-7 . It has a molecular weight of 246.33 . The compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .
Physical and Chemical Properties Analysis
“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 246.33 .Scientific Research Applications
Synthesis and Medicinal Applications
Radiosensitizers and Cytotoxins : A study by Threadgill et al. (1991) explored the synthesis of nitrothiophene carboxamides with aminoalkyl side chains, evaluating their potential as radiosensitizers and bioreductively activated cytotoxins for hypoxic mammalian cells (Threadgill et al., 1991).
Anticonvulsant Activity : Research by Kunda et al. (2013) involved the synthesis of Schiff bases of 2-aminothiophenes, which were evaluated for their anticonvulsant activity. Molecular docking studies were also performed to predict possible protein-ligand interactions (Kunda et al., 2013).
Histone Deacetylase Inhibition : Zhou et al. (2008) discovered a compound related to N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide, which showed potential as a small molecule histone deacetylase (HDAC) inhibitor, with implications in cancer treatment (Zhou et al., 2008).
Organic Chemistry and Synthesis Methods
Thiazole Synthesis : Kumar et al. (2013) reported a method for synthesizing trisubstituted thiazoles, which could be relevant for the synthesis of this compound derivatives (Kumar et al., 2013).
Solid-Phase Synthetic Method : Ahn and Jeon (2021) described a solid-phase synthetic method for synthesizing N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, providing insights into efficient synthesis techniques for related compounds (Ahn & Jeon, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase (hdac) and bcr-abl . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.
Mode of Action
Based on the activity of similar compounds, it can be inferred that n-[(2-aminophenyl)methyl]-n-methylthiophene-2-carboxamide might interact with its targets (like hdac and bcr-abl) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Similarly, Bcr-Abl inhibition can affect the signaling pathways involved in cell growth and proliferation .
Result of Action
Based on the activity of similar compounds, it can be inferred that the inhibition of hdac and bcr-abl could lead to changes in gene expression and inhibition of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, which are crucial in regulating gene expression and cell proliferation . The compound’s interaction with these enzymes suggests its potential as a dual inhibitor, making it a promising candidate for cancer therapy.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC leads to increased acetylation of histones, resulting in altered gene expression patterns . Additionally, its inhibition of Bcr-Abl kinase disrupts cell signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDAC and Bcr-Abl kinase, inhibiting their enzymatic activities . This inhibition leads to increased histone acetylation and disrupted cell signaling, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting HDAC and Bcr-Abl kinase, leading to reduced tumor growth . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of HDAC affects the acetylation status of metabolic enzymes, altering their activities and impacting cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its binding to transporters facilitates its uptake into cells, while its interaction with binding proteins affects its distribution within tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . For instance, its localization to the nucleus allows it to interact with HDAC and modulate gene expression, while its presence in the cytoplasm enables it to inhibit Bcr-Abl kinase and disrupt cell signaling pathways.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUQMPQPRZWNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


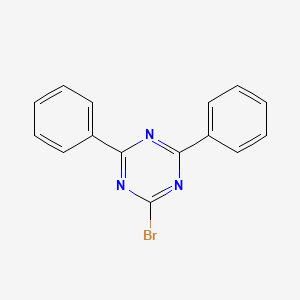
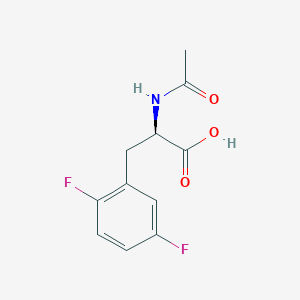

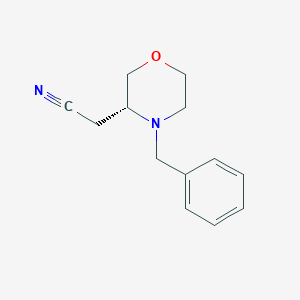

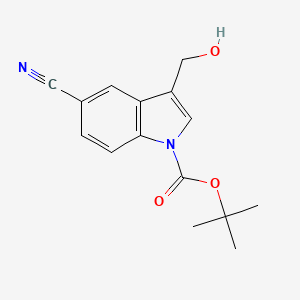
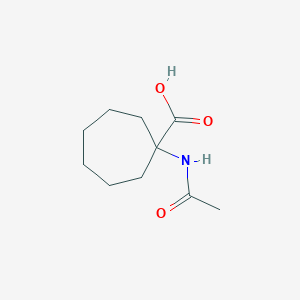
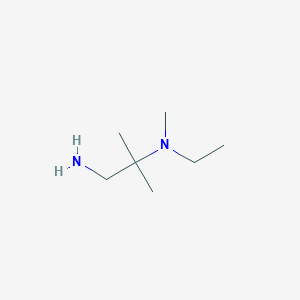
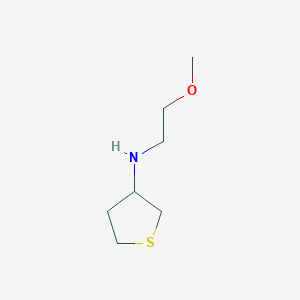
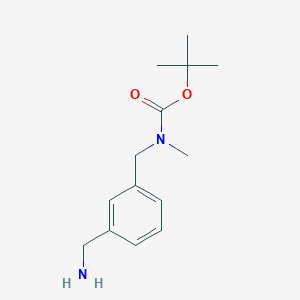
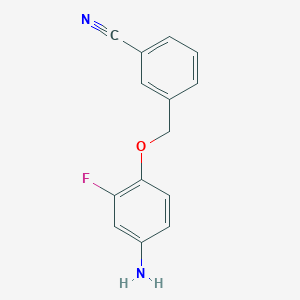
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
